molecular formula C12H17ClN2O3S B8169404 (R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride

(R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B8169404
M. Wt: 304.79 g/mol
InChI Key: NTYIYDGVLYLINY-RFVHGSKJSA-N
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Description

®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a phenylsulfonyl group attached to the piperidine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as acetates and acrylamides.

    Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenylsulfonyl group may be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-carboxamide hydrochloride: A related compound with similar structural features but lacking the phenylsulfonyl group.

    Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group attached to different core structures.

Uniqueness

®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride is unique due to the combination of the piperidine ring, phenylsulfonyl group, and carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-N-(benzenesulfonyl)piperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c15-12(11-8-4-5-9-13-11)14-18(16,17)10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYIYDGVLYLINY-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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